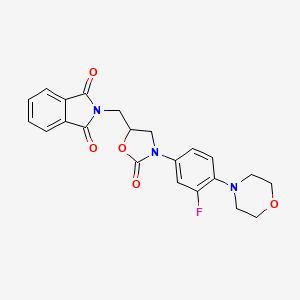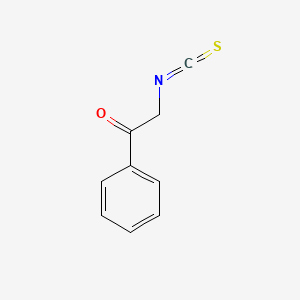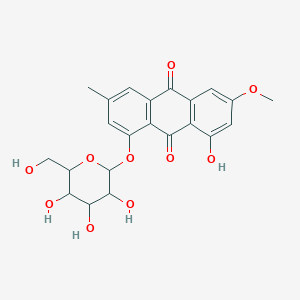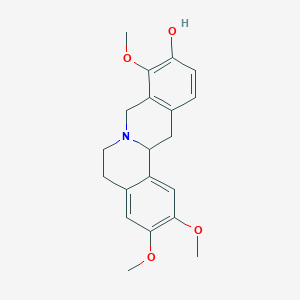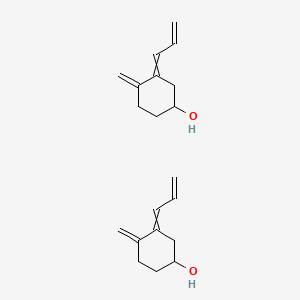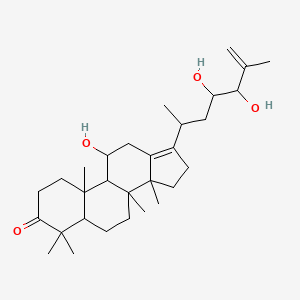
Alisol-G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Alisol G typically involves extraction from the dried rhizomes of Alisma orientale. The extraction process often employs solvents such as methanol or ethanol to isolate the triterpenoid compounds . The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Alisol G follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), ensures the efficient isolation and purification of Alisol G from the plant material .
化学反应分析
Types of Reactions
Alisol G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving Alisol G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of Alisol G include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities compared to the parent compound .
科学研究应用
Alisol G has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:
作用机制
The mechanism of action of Alisol G involves its interaction with specific molecular targets and pathways. One of the primary targets of Alisol G is the cannabinoid-type 1 receptor, which plays a crucial role in regulating body weight and metabolism . By antagonizing this receptor, Alisol G helps in reducing body weight and improving glucose and lipid metabolism . Additionally, Alisol G has been shown to interact with c-myc DNA, enhancing its anti-hepatoma effects .
相似化合物的比较
Alisol G belongs to a group of triterpenoids known as alisols, which are derived from Alismatis rhizoma. Some similar compounds include:
Alisol A: Known for its anti-inflammatory and hypocholesterolemic effects.
Alisol B: Exhibits antibacterial and anti-inflammatory properties.
Alisol C: Demonstrates potential anticancer activities.
Compared to these similar compounds, Alisol G is unique due to its specific interaction with the cannabinoid-type 1 receptor and its significant effects on body weight and metabolism .
属性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC 名称 |
17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3 |
InChI 键 |
WLNDANGOFVYODW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride](/img/structure/B13391904.png)
![4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one](/img/structure/B13391917.png)

![Ethyl (4aS,9bR)-6-Bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B13391928.png)
![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)
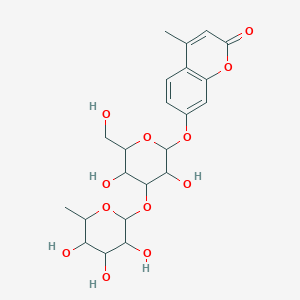
![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)

![2-[[2-[[2-[[2-[[2-[(1-acetylpyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B13391964.png)
